![molecular formula C10H7BrN2O2 B14070586 (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that features a benzimidazole ring substituted with a bromine atom and an acrylic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Bromination: The benzimidazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acrylic acid addition: The final step involves the addition of acrylic acid to the brominated benzimidazole core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation states of the benzimidazole ring.
Reduction: Reduction reactions can target the acrylic acid moiety or the benzimidazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acrylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the acrylic acid moiety.
3-(1H-benzo[d]imidazol-5-yl)acrylic acid: Lacks the bromine atom.
(E)-3-(2-Chloro-1H-benzo[d]imidazol-5-yl)acrylic acid: Has a chlorine atom instead of bromine.
Uniqueness
(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety, which confer specific chemical reactivity and biological activity that are not observed in the similar compounds listed above.
特性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC名 |
3-(2-bromo-3H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-10-12-7-3-1-6(2-4-9(14)15)5-8(7)13-10/h1-5H,(H,12,13)(H,14,15) |
InChIキー |
CYSGAOALTHEQQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


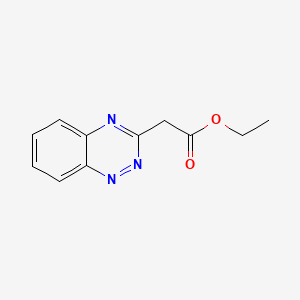
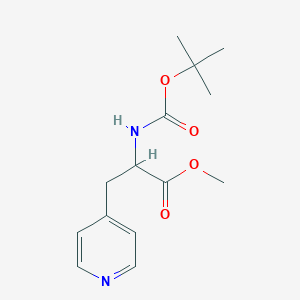

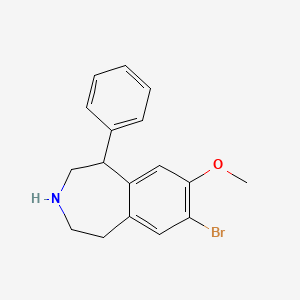
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
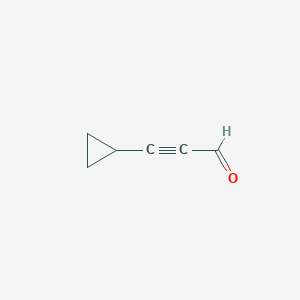
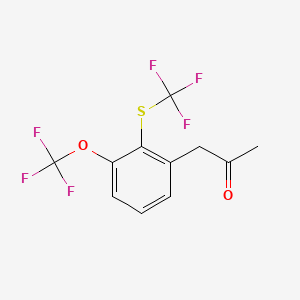
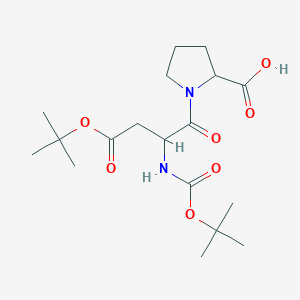
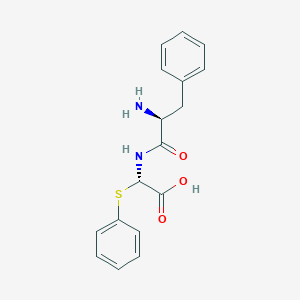
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

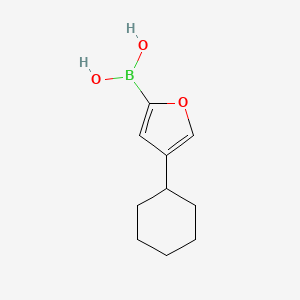
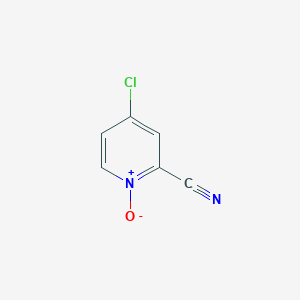
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
